2-(3-Bromo-2,2-dimethylpropyl)naphthalene
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Overview
Description
2-(3-Bromo-2,2-dimethylpropyl)naphthalene is an organic compound that belongs to the class of naphthalene derivatives It features a naphthalene ring substituted with a brominated alkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2,2-dimethylpropyl)naphthalene typically involves the bromination of naphthalene derivatives. One common method is the photobromination of naphthalene using molecular bromine under irradiation conditions . The reaction is carried out in a solvent such as carbon tetrachloride at low temperatures to control the reaction rate and selectivity.
Industrial Production Methods
Industrial production of bromonaphthalene derivatives often involves large-scale bromination reactions using bromine or other brominating agents. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-2,2-dimethylpropyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in reactions such as the Suzuki–Miyaura coupling.
Oxidation Reactions: The alkyl chain can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: This reaction typically uses palladium catalysts and boron reagents under mild conditions.
Oxidation: Potassium permanganate in an aqueous medium is commonly used for the oxidation of alkyl chains.
Major Products Formed
Scientific Research Applications
2-(3-Bromo-2,2-dimethylpropyl)naphthalene is used in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of new materials with specific electronic properties.
Pharmaceutical Research: The compound is investigated for its potential biological activities and as a building block for drug development.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-2,2-dimethylpropyl)naphthalene in chemical reactions involves the formation of reactive intermediates. For example, in electrophilic aromatic substitution reactions, the bromine atom acts as an electrophile, forming a sigma complex with the aromatic ring . This intermediate then undergoes further transformations to yield the final product.
Comparison with Similar Compounds
Similar Compounds
2-Bromonaphthalene: A simpler brominated naphthalene derivative used in similar applications.
2-(Bromomethyl)naphthalene: Another brominated naphthalene with a different substitution pattern.
Uniqueness
2-(3-Bromo-2,2-dimethylpropyl)naphthalene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other bromonaphthalene derivatives. This uniqueness makes it valuable in specialized applications where specific reactivity is required.
Properties
Molecular Formula |
C15H17Br |
---|---|
Molecular Weight |
277.20 g/mol |
IUPAC Name |
2-(3-bromo-2,2-dimethylpropyl)naphthalene |
InChI |
InChI=1S/C15H17Br/c1-15(2,11-16)10-12-7-8-13-5-3-4-6-14(13)9-12/h3-9H,10-11H2,1-2H3 |
InChI Key |
CLICRZONOAWWCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC2=CC=CC=C2C=C1)CBr |
Origin of Product |
United States |
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